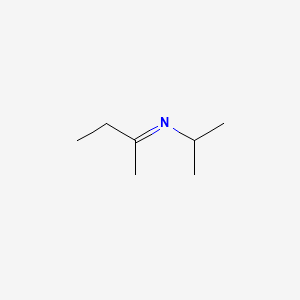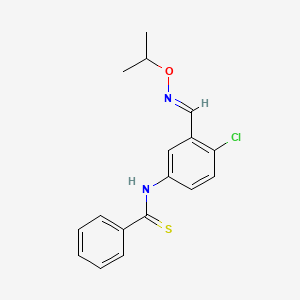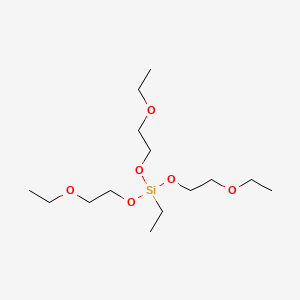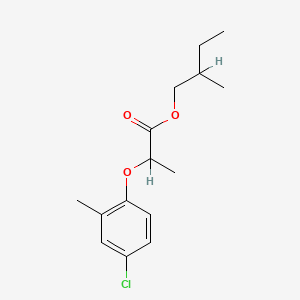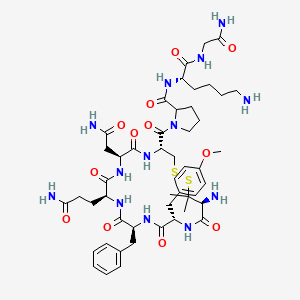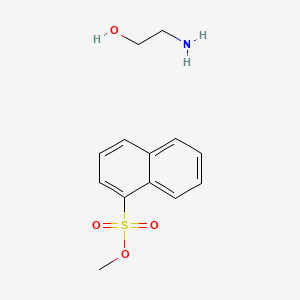
Einecs 300-670-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol typically involves the sulfonation of 1-methylnaphthalene followed by a reaction with 2-aminoethanol. The sulfonation process usually requires the use of sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group into the naphthalene ring. The resulting sulfonic acid is then neutralized with 2-aminoethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.
科学的研究の応用
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key molecules involved in metabolic processes.
類似化合物との比較
Similar Compounds
- 1-naphthalenesulfonic acid
- 2-naphthalenesulfonic acid
- 1-methylnaphthalene
Uniqueness
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form strong interactions with proteins and enzymes makes it valuable for various applications in research and industry.
特性
CAS番号 |
93951-50-9 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
2-aminoethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C2H7NO/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;3-1-2-4/h2-8H,1H3;4H,1-3H2 |
InChIキー |
MUUFZOPHJOLHLD-UHFFFAOYSA-N |
正規SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




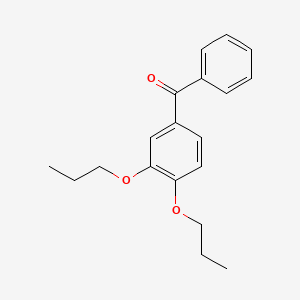
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
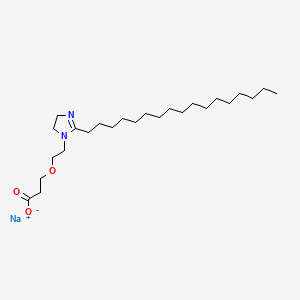
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
